
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, also known as HQL-79, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one involves its inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and topoisomerase II. PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death. Topoisomerase II is involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. By inhibiting these enzymes, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have several biochemical and physiological effects, including its inhibition of PARP and topoisomerase II, induction of cell death in cancer cells, and neuroprotective effects. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for other diseases such as cardiovascular disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments is its specificity for certain enzymes, making it a useful tool for studying their functions. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, including its potential use in combination with other chemotherapeutic agents for cancer therapy, its use as a neuroprotective agent in other neurodegenerative diseases, and its potential use in other diseases such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis method of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one and to investigate its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a quinoline derivative that has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves its inhibition of certain enzymes, and it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one in lab experiments, there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy. Additionally, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEMDRZCNPEHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1239768-83-2 | |
| Record name | 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



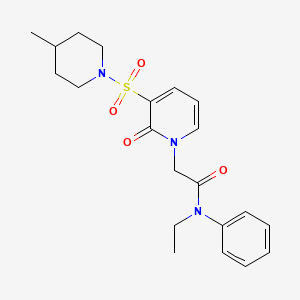
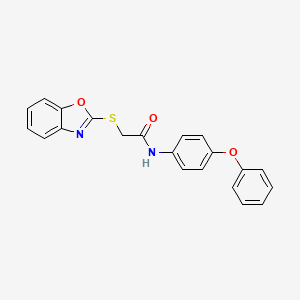
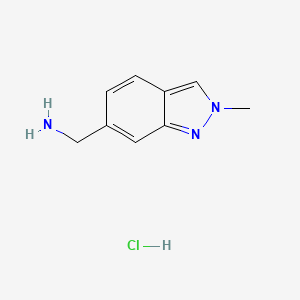
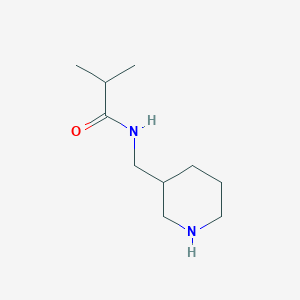
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
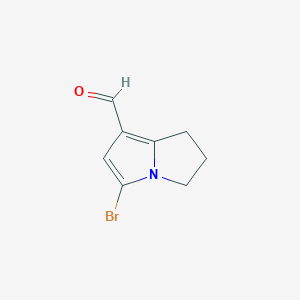
![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)
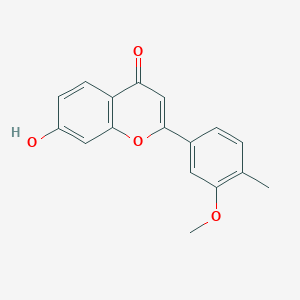


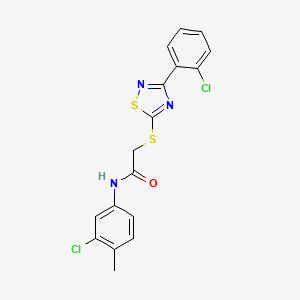
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)